3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Overview
Description
3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound with the molecular formula C5H8N2O2 . It is commonly used in biochemical research as a photo-crosslinking agent . This compound belongs to the class of diazirine-containing compounds, which can be activated by UV light to form highly reactive carbene intermediates .
Molecular Structure Analysis
The molecular structure of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid consists of a three-membered diazirine ring attached to a propionic acid moiety . The diazirine ring contains a nitrogen-nitrogen double bond and a methyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
The thermolysis of diazirines, including 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, involves ring opening to a ‘complex’ followed either by nitrogen loss or by isomerization to a diazo compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.13 g/mol . It is a liquid at room temperature and has a melting point of 8-10°C . The compound has a topological polar surface area of 62 Ų and a complexity of 158 .Scientific Research Applications
Thermolysis and Chemical Properties
The thermolysis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid has been studied, revealing insights into its chemical behavior. This research shows that the reactions of this compound are unimolecular and fit linear Arrhenius plots. The major products from these reactions are alkenes derived from the corresponding carbenes, confirming that diazirine thermolysis involves ring opening to a ‘complex’ followed by either nitrogen loss or isomerization to a diazo compound (Stevens, Liu, Soundararajan, & Paike, 1990).
Applications in Photocrosslinking Experiments
Diazirine compounds, including those similar to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, are used in photocrosslinking experiments within molecular biology. A specific compound, 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, was synthesized for such purposes. The compound's synthesis begins with the bromination of trifluoroacetophenone, illustrating the potential of diazirine derivatives in biological studies (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).
Bioorganic Applications
In the field of bioorganic chemistry, diazirine derivatives, including those related to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, are synthesized as carbene precursors with chromogenic groups. These compounds have applications in photoaffinity labeling methodologies, where they can be used for simple spectrophotometric detection of labeled products without the need for radioactive techniques. This indicates a significant role in studying biological macromolecules (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
Use in Neurobiology Research
N-(2-mercaptoethyl)-3-(3-methyl-3H-diazirine-3-yl) propanamide, a compound related to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, has been synthesized for use in neurobiology. This compound, with sulfhydryl and amine photoreactive ends, allows the tethering of recombinant proteins to chitosan films, mimicking the physiological process of axon pathfinding in the nervous system. This represents a significant application in neurobiological research and the study of neuronal guidance during development and regeneration (McCormick, Wijekoon, & Leipzig, 2013).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGRJSLWCABBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283434 | |
Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
CAS RN |
25055-86-1 | |
Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25055-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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